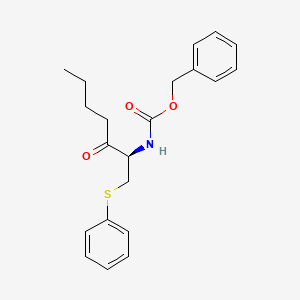
(R)-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a keto group, and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the use of benzyl alcohol, phenylthiol, and heptanone as starting materials. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction proceeds through nucleophilic substitution and condensation steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate: Similar structure but without the ®-configuration.
Phenylthioheptanone derivatives: Compounds with similar phenylthio and heptanone moieties.
Carbamate derivatives: Compounds with similar carbamate functional groups.
Uniqueness
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is unique due to its specific ®-configuration, which can influence its reactivity and biological activity. This stereochemistry can lead to different interactions with biological targets compared to its non-chiral or differently configured counterparts.
Conclusion
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable for synthetic chemistry, biological research, medical applications, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and development.
Propiedades
Fórmula molecular |
C21H25NO3S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-3-oxo-1-phenylsulfanylheptan-2-yl]carbamate |
InChI |
InChI=1S/C21H25NO3S/c1-2-3-14-20(23)19(16-26-18-12-8-5-9-13-18)22-21(24)25-15-17-10-6-4-7-11-17/h4-13,19H,2-3,14-16H2,1H3,(H,22,24)/t19-/m0/s1 |
Clave InChI |
MQAXYDGJMZNKBD-IBGZPJMESA-N |
SMILES isomérico |
CCCCC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCCCC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
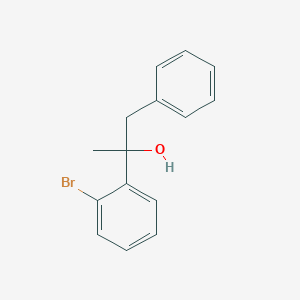
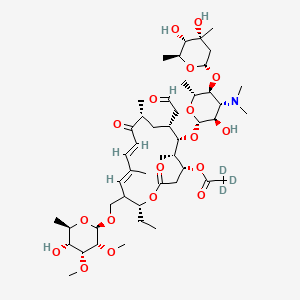
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
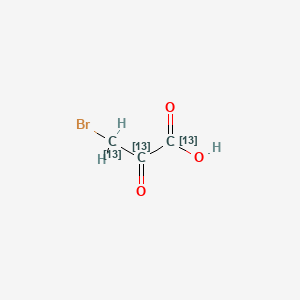
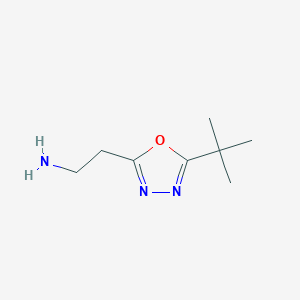
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
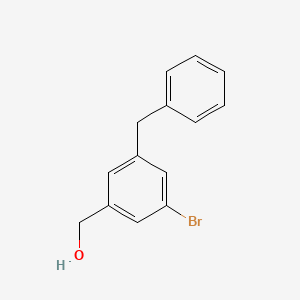


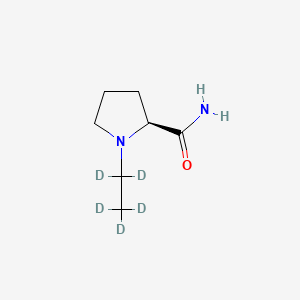
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
